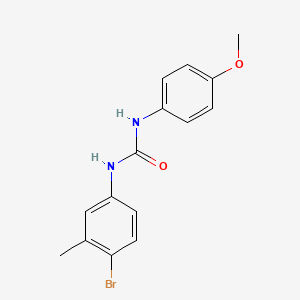![molecular formula C17H18N2O3 B5728078 N'-{[(2-methoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5728078.png)
N'-{[(2-methoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(2-methoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide, also known as MBCI, is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the imidazole family of compounds, which are known for their diverse biological activities. MBCI has been found to have a range of effects on biochemical and physiological processes, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of N'-{[(2-methoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. N'-{[(2-methoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses. These effects are thought to contribute to the anti-inflammatory and anticancer properties of N'-{[(2-methoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide.
Biochemical and Physiological Effects:
N'-{[(2-methoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide has been found to have a range of biochemical and physiological effects, including anti-inflammatory, anticancer, and neuroprotective effects. In vitro studies have shown that N'-{[(2-methoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide can inhibit the growth of cancer cells and induce apoptosis, while in vivo studies have demonstrated its ability to reduce inflammation and protect against neurodegeneration. N'-{[(2-methoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide has also been found to have antioxidant properties, which could contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N'-{[(2-methoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide in lab experiments is its well-characterized synthesis and chemical properties. This allows for precise control over the concentration and purity of the compound, which is important for reproducibility and accuracy of results. However, one limitation of using N'-{[(2-methoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. Additionally, further research is needed to fully understand the potential side effects and toxicity of N'-{[(2-methoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide, which could limit its use in certain applications.
Zukünftige Richtungen
There are a number of potential future directions for research on N'-{[(2-methoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide. One area of interest is the development of N'-{[(2-methoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide-based therapies for cancer and inflammatory diseases. Another area of research could focus on the neuroprotective effects of N'-{[(2-methoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide, and its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of N'-{[(2-methoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide, and its potential interactions with other drugs and compounds. Overall, the diverse range of effects and potential applications of N'-{[(2-methoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide make it a promising candidate for further investigation in a variety of scientific research areas.
Synthesemethoden
N'-{[(2-methoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide can be synthesized using a variety of methods, including the reaction of 3-methylbenzenecarboximidamide with 2-methoxyphenylacetyl chloride in the presence of a base catalyst. Other methods involve the use of different reagents and reaction conditions, but all result in the formation of N'-{[(2-methoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide as the final product. The synthesis of N'-{[(2-methoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide has been extensively studied, and a number of procedures have been developed to optimize the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N'-{[(2-methoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide has been studied for its potential applications in a variety of scientific research areas, including cancer treatment, inflammation, and neurological disorders. In cancer research, N'-{[(2-methoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new cancer therapies. In inflammation research, N'-{[(2-methoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide has been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as arthritis. In neurological research, N'-{[(2-methoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide has been found to have neuroprotective effects, suggesting that it could be a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-(2-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-6-5-8-14(10-12)17(18)19-22-16(20)11-13-7-3-4-9-15(13)21-2/h3-10H,11H2,1-2H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUPELAJMXJFBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=NOC(=O)CC2=CC=CC=C2OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=N/OC(=O)CC2=CC=CC=C2OC)/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-(2-methoxyphenyl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-acetylphenyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]urea](/img/structure/B5728010.png)
![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzamide](/img/structure/B5728013.png)


![2-methoxy-4-[(2-nitrophenyl)thio]aniline](/img/structure/B5728028.png)


![2-[(4-methylbenzyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5728049.png)


![2-({5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5728069.png)
![2-[2-chloro-3-(dimethylamino)-2-propen-1-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5728071.png)